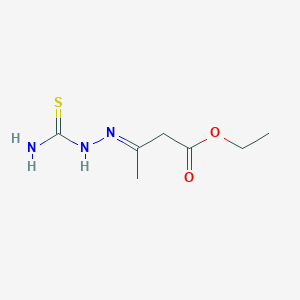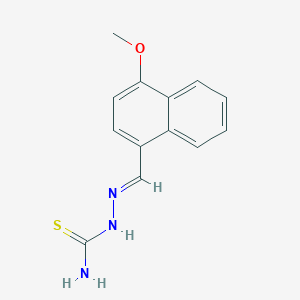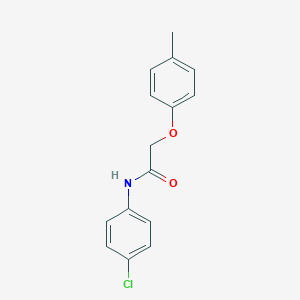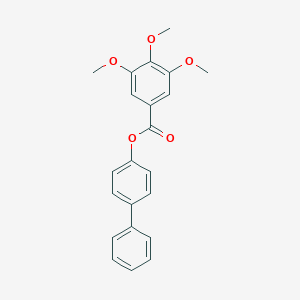
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Overview
Description
“(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H19BF2O3 and a molecular weight of 272.1 . It is used in various chemical reactions and can be obtained from several suppliers .
Molecular Structure Analysis
The molecular structure of “(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” consists of a phenyl ring (benzene ring) which is substituted with two fluorine atoms, a boronic acid group, and a heptyloxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such data is not available in the sources I have access to.
Chemical Reactions Analysis
While specific chemical reactions involving “(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” are not available, boronic acids in general are known to participate in various types of reactions. For example, they are commonly used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” should be stored at a temperature between 2-8°C . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the sources I have access to.
Scientific Research Applications
Synthesis of Liquid Crystalline Compounds
Boronic acids are often utilized in the synthesis of liquid crystalline materials due to their ability to form stable biaryl compounds through palladium-catalyzed cross-couplings. The compound could potentially be used to create novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls, which are valuable for display technologies and advanced optical materials .
Development of Fluorescent Sensors
Fluorescent sensors incorporating boronic acids have been developed for detecting various substances, including catechol and its amino-derivatives like dopamine, DOPA, and DOPAC. The unique structure of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid may allow it to act as a sensor for these and other biologically relevant molecules .
Suzuki Cross-Coupling Reactions
Boronic acids are key reactants in Suzuki cross-coupling reactions, which are used to synthesize fluorinated biaryl derivatives. These derivatives have applications in pharmaceuticals and agrochemicals. The subject compound could be used to couple with aryl and heteroaryl halides to create such derivatives .
Synthesis of Flurodiarylmethanols
In conjunction with aryl aldehydes and a nickel catalyst, boronic acids can be used to synthesize flurodiarylmethanols. These compounds have potential applications in medicinal chemistry due to their pharmacological properties .
Research Chemicals
As a research chemical, (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid can be used in various laboratory settings for experimental procedures, including method development and calibration studies .
Drug Delivery Systems
Phenylboronic acid derivatives have been explored for use in drug delivery systems due to their reactive oxygen species (ROS)-responsive properties. The compound could be modified structurally to develop targeted delivery mechanisms for treatments like periodontitis .
Safety and Hazards
properties
IUPAC Name |
(2,3-difluoro-4-heptoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BF2O3/c1-2-3-4-5-6-9-19-11-8-7-10(14(17)18)12(15)13(11)16/h7-8,17-18H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNVGZHHONVNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCCCCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614414 | |
| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid | |
CAS RN |
147222-88-6 | |
| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)








![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)
